3-Borono-N-(2,5-dimethylphenyl)benzamide
Overview
Description
3-Borono-N-(2,5-dimethylphenyl)benzamide is a boronic acid derivative characterized by its unique structure, which includes a boron atom bonded to a benzene ring and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Borono-N-(2,5-dimethylphenyl)benzamide typically involves the reaction of 2,5-dimethylaniline with benzoyl chloride in the presence of a boronic acid derivative. The reaction is usually carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow process, which allows for the efficient production of large quantities. The process involves the continuous addition of reagents and the removal of by-products, ensuring a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Borono-N-(2,5-dimethylphenyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzamides.
Scientific Research Applications
3-Borono-N-(2,5-dimethylphenyl)benzamide has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Borono-N-(2,5-dimethylphenyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity. This interaction can result in the inhibition or activation of specific pathways, depending on the biological context.
Comparison with Similar Compounds
3-Borono-N-(2,5-dimethylphenyl)benzamide is unique due to its specific structural features, which differentiate it from other boronic acid derivatives. Similar compounds include:
3-Borono-N-(2,3-dimethylphenyl)benzamide: A structural isomer with a different position of the methyl groups on the phenyl ring.
3-Borono-N-(2,4-dimethylphenyl)benzamide: Another isomer with a different arrangement of the methyl groups.
3-Borono-N-(2,6-dimethylphenyl)benzamide: A structural isomer with the methyl groups in different positions on the phenyl ring.
These compounds share the boronic acid moiety but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
[3-[(2,5-dimethylphenyl)carbamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BNO3/c1-10-6-7-11(2)14(8-10)17-15(18)12-4-3-5-13(9-12)16(19)20/h3-9,19-20H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKQWIGNLAJBGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657002 | |
Record name | {3-[(2,5-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957061-00-6 | |
Record name | B-[3-[[(2,5-Dimethylphenyl)amino]carbonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957061-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(2,5-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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